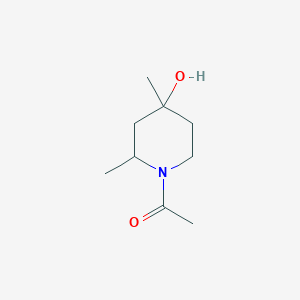
4-Piperidinol, 1-acetyl-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-acetyl-2,4-dimethyl- is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 1-acetyl-2,4-dimethyl- involves several steps, including cyclization, hydrogenation, and functionalization. One common method involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which enhances diastereoselectivity using tris(trimethylsilyl)silane instead of tributyltin hydride . Another approach involves the efficient synthesis of piperidin-4-ol derivatives, characterized by 1H NMR, 13C NMR, MS, and elemental analysis .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods are designed to be fast and cost-effective, ensuring high yields and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinol, 1-acetyl-2,4-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include cobalt-, ruthenium-, and nickel-based nanocatalysts for hydrogenation . The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal yields and selectivity.
Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant pharmaceutical applications due to their biological activity.
Scientific Research Applications
4-Piperidinol, 1-acetyl-2,4-dimethyl- has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing various biologically active compounds . In biology, it has been evaluated for potential treatment of HIV, with compounds showing CCR5 antagonistic activities . In medicine, piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . In industry, the compound is used in the synthesis of other piperidine derivatives, which are crucial for drug development and other applications .
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-acetyl-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, piperidin-4-ol derivatives have been shown to act as CCR5 antagonists, blocking the chemokine receptor CCR5, which is essential for HIV-1 entry into cells . This interaction involves a strong salt-bridge between the basic nitrogen atom in the compound and the CCR5 receptor, along with the presence of lipophilic groups that enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Piperidinol, 1-acetyl-2,4-dimethyl- include other piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share a common piperidine core but differ in their substituents and functional groups.
Uniqueness: What sets 4-Piperidinol, 1-acetyl-2,4-dimethyl- apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. Its acetyl and dimethyl groups contribute to its distinct reactivity and interaction with molecular targets, making it a valuable compound in pharmaceutical research and development .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(4-hydroxy-2,4-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H17NO2/c1-7-6-9(3,12)4-5-10(7)8(2)11/h7,12H,4-6H2,1-3H3 |
InChI Key |
SZRXAXFTQCBHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















